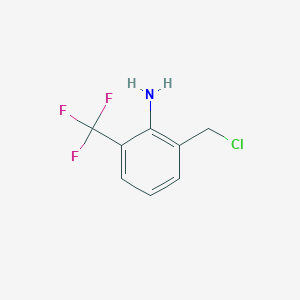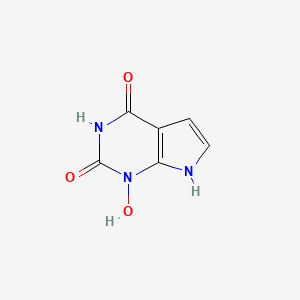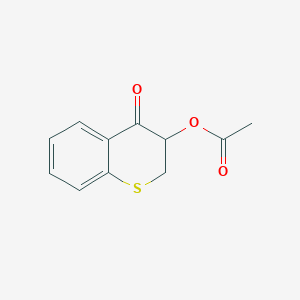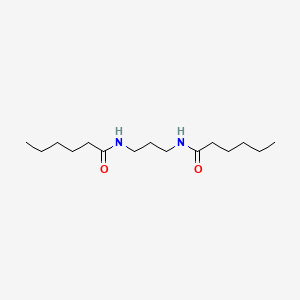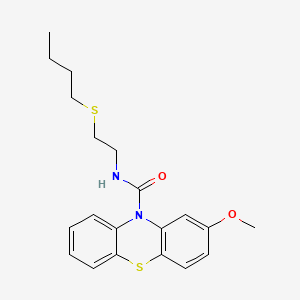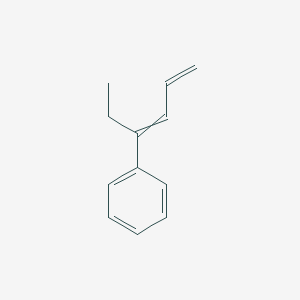
Benzene, (1-ethyl-1,3-butadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of benzene, where the benzene ring is substituted with a 1-ethyl-1,3-butadienyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-ethyl-1,3-butadienyl)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as ethylene) to form the desired product. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of Benzene, (1-ethyl-1,3-butadienyl)- often involves the catalytic dehydrogenation of ethylbenzene. This process is carried out at high temperatures (around 600-700°C) in the presence of a metal catalyst, such as iron or chromium oxide . The resulting product is then purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1-ethyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Oxidation: Phenylacetic acid and other oxidized derivatives.
Reduction: Saturated hydrocarbons like ethylbenzene.
Substitution: Nitrobenzene, sulfonated benzene derivatives, and halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, (1-ethyl-1,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine yet.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, (1-ethyl-1,3-butadienyl)- involves its interaction with various molecular targets. The aromatic ring allows it to participate in π-π interactions with other aromatic compounds, while the 1-ethyl-1,3-butadienyl group can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butadiene: A stereoisomer of Benzene, (1-ethyl-1,3-butadienyl)- with similar chemical properties.
1,3-Butadiene, 1-phenyl-: Another isomer with comparable reactivity.
Uniqueness
Benzene, (1-ethyl-1,3-butadienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
54758-37-1 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
hexa-3,5-dien-3-ylbenzene |
InChI |
InChI=1S/C12H14/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3,5-10H,1,4H2,2H3 |
Clé InChI |
VIQKSDZKTARNNL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


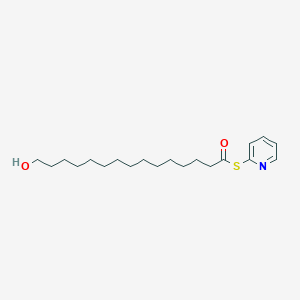

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
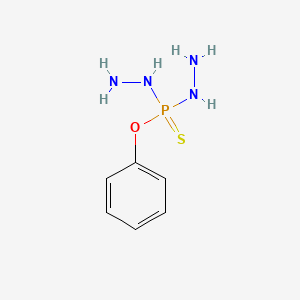
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
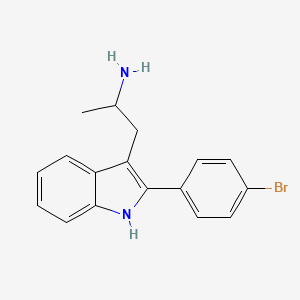

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
